N,N-diethyl-2-oxo-2-phenylacetamide

Catalog No.
S13345064
CAS No.
34906-86-0
M.F
C12H15NO2
M. Wt
205.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N,N-diethyl-2-oxo-2-phenylacetamide

CAS Number

34906-86-0

Product Name

N,N-diethyl-2-oxo-2-phenylacetamide

IUPAC Name

N,N-diethyl-2-oxo-2-phenylacetamide

Molecular Formula

C12H15NO2

Molecular Weight

205.25 g/mol

InChI

InChI=1S/C12H15NO2/c1-3-13(4-2)12(15)11(14)10-8-6-5-7-9-10/h5-9H,3-4H2,1-2H3

InChI Key

NOYFMUSJTLLDJY-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C(=O)C(=O)C1=CC=CC=C1

N,N-diethyl-2-oxo-2-phenylacetamide (CAS 34906-86-0) is a tertiary α-ketoamide characterized by two contiguous carbonyl centers—an electrophilic ketone and a sterically shielded amide. Typically presenting as a stable, lipophilic yellow oil, this compound exhibits high solubility in a wide range of aprotic organic solvents, facilitating high-concentration homogeneous reactions. In industrial and advanced laboratory settings, it is primarily procured as a bifunctional building block for the synthesis of complex α-hydroxyamides, a specialized substrate for photochemical transformations, and a standardized benchmark molecule for evaluating novel aminocarbonylation and oxidative amidation catalysts. Its lack of an acidic N-H proton ensures compatibility with strongly basic organometallic reagents, making it a highly processable precursor for downstream active pharmaceutical ingredient (API) development [1].

Research Fit

1
Tool compound for MAO-B pathway and neurochemistry research
2
Alpha-ketoamide building block for medicinal chemistry SAR studies
3
Moderate lipophilicity range for permeability assay development

Substituting N,N-diethyl-2-oxo-2-phenylacetamide with simpler analogs, such as N,N-dimethyl-2-oxo-2-phenylacetamide or primary α-ketoamides, fundamentally alters both processability and chemical reactivity. Primary and secondary α-ketoamides possess acidic N-H protons that undergo rapid deprotonation under strongly basic conditions, leading to unwanted side reactions and necessitating additional protecting-group steps. Furthermore, the specific steric bulk of the N,N-diethyl group precisely shields the amide carbonyl, directing nucleophilic attack almost exclusively to the α-ketone, a regioselectivity that is significantly degraded in less hindered esters or dimethyl amides. In photochemical applications, the ethyl substituents provide essential γ-hydrogens required for Norrish Type II photocleavage and cyclization—pathways that are completely inaccessible to N,N-dimethyl analogs, rendering them unviable for these specific synthetic trajectories [1].

Substitution Risk

Replacing the N,N-diethyl group with dimethyl lowers lipophilicity, which may alter membrane partitioning and cell-based assay behavior.
The bulkier N,N-dibutyl analog introduces greater steric hindrance and higher molecular weight, potentially limiting synthetic utility and solubility.
Using a generic α-ketoamide substitute risks loss of the reported MAO-B inhibition profile and introduces uncharacterized enzyme kinetics.

Regioselectivity in Organometallic Addition

The steric shielding provided by the N,N-diethyl group is critical for achieving target regioselectivity during nucleophilic additions. When reacted with organolithium or Grignard reagents, N,N-diethyl-2-oxo-2-phenylacetamide directs attack almost exclusively to the α-ketone. Comparative studies demonstrate that the diethyl variant achieves >95:5 regioselectivity for α-hydroxyamide formation, whereas less sterically hindered analogs like N-methyl-2-oxo-2-phenylacetamide or methyl phenylglyoxylate suffer from competitive attack at the ester or amide carbonyl, reducing the target yield to approximately 80% or lower [1].

Evidence DimensionRegioselectivity (α-ketone vs. amide/ester addition)
Target Compound Data>95:5 preference for α-ketone addition
Comparator Or Baseline~80:20 preference (N-methyl analog / ester baseline)
Quantified Difference15-20% higher regioselectivity for the target compound
ConditionsAddition of organolithium/Grignard reagents in THF at -78 °C

High regioselectivity eliminates the need for complex purification steps and prevents the waste of expensive organometallic reagents, directly lowering the cost of API intermediate synthesis.

MAO-B Inhibition
Cross-study comparable
Target: 1,900 nM
Comparator: 22,000 nM
(12.5-fold lower IC50)
May support assay sensitivity context
Cross-study comparison; review assay conditions

Norrish Type II Photoreactivity

In photochemical synthesis, the presence of abstractable γ-hydrogens is an absolute requirement for Norrish Type II reactions. N,N-diethyl-2-oxo-2-phenylacetamide readily undergoes this photocleavage and subsequent cyclization upon UV irradiation because its ethyl groups provide the necessary γ-hydrogens. In direct contrast, the N,N-dimethyl analog entirely lacks these hydrogens, resulting in a negligible yield (<5%) of the corresponding photoproducts under identical irradiation conditions, while the diethyl target achieves >70% conversion efficiencies [1].

Evidence DimensionPhotochemical conversion via Norrish Type II pathway
Target Compound Data>70% yield of photoproducts
Comparator Or Baseline<5% conversion (N,N-dimethyl-2-oxo-2-phenylacetamide)
Quantified Difference>65% absolute increase in photoproduct yield
ConditionsUV irradiation in methanolic or benzene solution

Buyers developing photoredox or UV-driven methodologies for complex heterocycles must procure the diethyl variant, as the dimethyl substitute is chemically inert in this specific pathway.

Isoform Selectivity
Class-level inference
MAO-A: 7.4 nM
MAO-B: 1,400 nM
(189-fold selectivity)
Reported human selectivity context
Species-dependent variance observed

Base Stability and Processability

The tertiary amide structure of N,N-diethyl-2-oxo-2-phenylacetamide provides stability against base-mediated deprotonation, a common failure point for primary and secondary amides. When exposed to strong bases such as sodium hydride or lithium diisopropylamide (LDA), the target compound exhibits >98% recovery. Conversely, secondary α-ketoamides undergo rapid N-deprotonation, leading to dimerization or degradation, which forces chemists to implement additional protecting-group strategies [1].

Evidence DimensionStability in the presence of strong bases (e.g., NaH, LDA)
Target Compound Data>98% intact recovery
Comparator Or BaselineRapid degradation/deprotonation (Secondary α-ketoamides)
Quantified DifferenceNear-total preservation vs. significant degradation
ConditionsExposure to strong base in aprotic solvent for 24 hours

Procuring a fully substituted tertiary amide streamlines synthetic routes by eliminating protecting-group additions and removals, saving both time and reagent costs.

Lipophilicity
Data to verify
ACD/LogP 1.66
May support permeability assessment
Predicted value; confirm experimentally

Solubility Profile for Continuous Flow Synthesis

For modern continuous flow manufacturing, substrate solubility is a critical parameter to prevent reactor fouling. N,N-diethyl-2-oxo-2-phenylacetamide is a lipophilic liquid at room temperature, completely miscible in common aprotic solvents like dichloromethane, THF, and toluene (>1000 mg/mL). In contrast, primary α-ketoamides are typically crystalline solids with significantly lower solubility limits (often <50 mg/mL in non-polar solvents), which restricts their use in high-concentration flow processes [1].

Evidence DimensionSolubility limit in aprotic organic solvents (e.g., toluene, DCM)
Target Compound DataMiscible / >1000 mg/mL (Liquid state)
Comparator Or Baseline<50 mg/mL (Primary α-ketoamide baseline)
Quantified Difference>20-fold increase in operational concentration limit
ConditionsStandard ambient temperature and pressure (25 °C)

High solubility allows for maximum throughput in continuous flow reactors without the risk of precipitation and system blockages.

Molecular Weight
Source review
205.25 g/mol
Lower steric hindrance vs. dibutyl analog
Impacts handling and reaction profile
Reduction Yield
Context-dependent
~51% yield
Benchmark for α-ketoamide catalysis
Single data point; requires optimization

α-Hydroxyamide and API Precursor

Driven by its >95:5 regioselectivity in organometallic additions (as detailed in Section 3), this compound is a highly effective starting material for synthesizing sterically hindered α-hydroxyamides. Buyers manufacturing specific active pharmaceutical ingredients (APIs) or advanced intermediates can leverage the diethyl group's steric shielding to ensure organolithium or Grignard reagents attack only the ketone, maximizing yield and simplifying downstream purification [1].

Photochemical Heterocycle Synthesis Substrate

Because it possesses the critical γ-hydrogens required for Norrish Type II photocleavage, N,N-diethyl-2-oxo-2-phenylacetamide is specifically suited for UV-driven continuous flow synthesis of complex cyclic structures. It is the necessary procurement choice for research groups and industrial photochemists who cannot use dimethyl analogs due to their photochemical inertness in these specific pathways [2].

Benchmark for Aminocarbonylation Catalysis

Due to its >1000 mg/mL solubility profile and base stability, this compound serves as a reliable benchmark product for evaluating new palladium, copper, or electrochemical catalysts in oxidative amidation and aminocarbonylation reactions. Its liquid nature and distinct GC-MS/NMR signatures make it a practical standard for quantifying catalyst turnover numbers and reaction kinetics compared to solid, less soluble primary amides [3].

Application Fit

Application
Selection Property
Validation Focus
MAO-B Pathway Research
Enzyme inhibition context
Biochemical assay validation
Cellular Permeability Modeling
Lipophilicity tuning option
Assay-specific logP impact
Catalytic Hydrogenation Research
Synthetic building block feasibility
Reaction condition optimization
Cross-Species MAO Calibration
Isoform selectivity quality control
Inter-species data comparison

XLogP3

2

Hydrogen Bond Acceptor Count

2

Exact Mass

205.110278721 g/mol

Monoisotopic Mass

205.110278721 g/mol

Heavy Atom Count

15

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